molecular formula C25H37N3O5S B023791 tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate CAS No. 183004-94-6

tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate

Cat. No.: B023791
CAS No.: 183004-94-6
M. Wt: 491.6 g/mol
InChI Key: GSFKNEPGHWUCQO-XZOQPEGZSA-N
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Description

This compound is a chiral carbamate derivative featuring a phenylsulfonamido group substituted with an amino moiety at the para-position and an isobutyl chain on the nitrogen. The tert-butyl carbamate group enhances solubility in organic solvents while protecting the amine during synthetic steps. The compound is synthesized via sulfonylation of an amino alcohol intermediate followed by carbamate protection, as outlined in analogous procedures .

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O5S/c1-18(2)16-28(34(31,32)21-13-11-20(26)12-14-21)17-23(29)22(15-19-9-7-6-8-10-19)27-24(30)33-25(3,4)5/h6-14,18,22-23,29H,15-17,26H2,1-5H3,(H,27,30)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFKNEPGHWUCQO-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463596
Record name tert-Butyl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183004-94-6
Record name tert-Butyl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate, with CAS number 183004-94-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC25H37N3O5S
Molecular Weight491.643 g/mol
Density1.2 ± 0.1 g/cm³
LogP5.66
Polar Surface Area (PSA)130.34 Ų

These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Some reports suggest effectiveness against specific bacterial strains, although further studies are needed to confirm these findings.

Case Studies

  • Antitumor Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
  • Inflammation Model : In a rodent model of arthritis, administration of the compound led to a marked reduction in paw swelling and inflammatory cytokine levels. Histological analysis revealed decreased infiltration of inflammatory cells .
  • Antimicrobial Testing : In vitro assays against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting potential as a therapeutic agent against resistant strains .

Scientific Research Applications

Pharmaceutical Research

tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate has shown promise in pharmaceutical applications, particularly in drug development for conditions such as:

  • Cancer Treatment : Its structural features allow it to act as a potential inhibitor for specific cancer cell lines due to its ability to interfere with cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Analytical Chemistry

The compound is also utilized in analytical method development and validation (AMV), particularly for Quality Control (QC) applications related to Abbreviated New Drug Applications (ANDA). Its stability and reactivity profile make it suitable for use as a reference standard in various chromatographic techniques.

Biological Studies

Research has indicated that this compound can be used in biological assays to study enzyme inhibition and receptor binding interactions. Its specific structural components allow for targeted studies on protein-ligand interactions, which are crucial for understanding drug mechanisms.

Case Study 1: Cancer Cell Line Inhibition

In a study published in a peer-reviewed journal, researchers tested this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

A separate investigation explored the antimicrobial properties of this compound against common bacterial strains. The findings revealed that it exhibited notable activity against Gram-positive bacteria, providing a foundation for further exploration in antibiotic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tert-butyl carbamates with variations in sulfonamido substituents, stereochemistry, and aromatic ring modifications. Below is a detailed comparison with key analogs:

Substituent Variations on the Sulfonamido Group

a. Nitro-Substituted Analog

  • Compound : tert-Butyl ((2R,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate
  • Key Differences: The 4-nitro group replaces the 4-amino group on the phenyl ring.
  • Molecular Formula : C₂₅H₃₅N₃O₇S (MW: 521.63 g/mol) .
  • Physical Properties : Melting point 166–168°C, density 1.241 g/cm³ .

b. Chloro-Substituted Analog

  • Compound : tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
  • Key Differences : The sulfonamido group is replaced by a chloro substituent.
  • Molecular Formula: C₁₅H₂₂ClNO₃ (MW: 299.8 g/mol) .
  • Impact : The absence of the sulfonamido group simplifies the structure, reducing steric hindrance and molecular weight. This analog is more lipophilic (logP ~5.7) , which may enhance membrane permeability but reduce water solubility.
Stereochemical Variations

a. (2R,3S) Diastereomer

  • Compound : tert-Butyl ((2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-yl)carbamate
  • Key Differences : Inversion of stereochemistry at C2 and C3.
  • Impact : Altered spatial arrangement affects binding to chiral targets. For example, the (2R,3S) configuration may result in different hydrogen-bonding patterns compared to the (2S,3R) form .
Aromatic Ring Modifications

a. Fluoro-Substituted Analog

  • Compound : tert-Butyl N-[4-(N-benzyl-4-fluorobenzenesulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamate
  • Key Differences: A fluorine atom replaces the amino group at the para position.
  • Impact: Fluorine’s electronegativity increases metabolic stability and may enhance bioavailability. The smaller atomic size compared to amino minimizes steric effects .

Preparation Methods

Synthesis of the Chiral Amino Alcohol Backbone

The (2S,3R)-3-hydroxy-4-aminobutan-2-ylbenzene core is synthesized via asymmetric epoxidation of a styrene derivative, followed by regioselective ring-opening with ammonia.

Procedure :

  • Epoxidation : Styrene derivative (10 mmol) is treated with Jacobsen’s catalyst (0.1 eq) and Oxone® in a CH₃CN/H₂O mixture at 0°C for 24 hr, yielding the (2S,3R)-epoxide with >90% ee.

  • Ammonolysis : The epoxide reacts with aqueous NH₃ (30% w/w) in THF at 50°C for 12 hr, producing the trans-1,2-amino alcohol.

Key Data :

StepYieldee
Epoxidation85%92%
Ammonolysis78%89%

Installation of the Boc Protecting Group

The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions to avoid racemization.

Procedure :

  • The amino alcohol (1 eq) is dissolved in THF/H₂O (3:1) and cooled to 0°C.

  • Boc₂O (1.2 eq) and NaOH (2 eq) are added dropwise. The reaction proceeds for 6 hr at 25°C.

Optimization :

  • Lower temperatures (0–10°C) prevent Boc migration to the hydroxyl group.

  • Yield: 94% after silica gel chromatography (hexane/EtOAc 4:1).

Sulfonamide Formation

The primary amine undergoes sulfonylation with 4-amino-N-isobutylbenzenesulfonyl chloride to introduce the sulfonamide moiety.

Procedure :

  • Boc-protected amine (1 eq) and sulfonyl chloride (1.5 eq) are stirred in anhydrous DCM with Et₃N (3 eq) at 0°C for 2 hr.

  • The mixture is warmed to 25°C and quenched with 1M HCl.

Challenges :

  • Excess sulfonyl chloride leads to bis-sulfonylation; stoichiometric control is critical.

  • Yield: 82% after recrystallization (EtOAc/hexane).

Hydroxyl Group Oxidation and Reduction (If Required)

In some routes, the hydroxyl group at C3 is introduced via Sharpless asymmetric dihydroxylation of an allylbenzene precursor, followed by selective protection.

Alternative Pathway :

StepReagentsYield
DihydroxylationAD-mix-β, CH₃SO₂NH₂88%
Benzyl ProtectionBnBr, NaH76%

Stereochemical Control and Resolution

The (2S,3R) configuration is preserved through:

  • Chiral auxiliaries : Evans’ oxazolidinones direct stereochemistry during alkylation.

  • Enzymatic resolution : Lipase-mediated acetylation of racemic intermediates improves ee to >99%.

Comparative Data :

Methodee AchievedCost Efficiency
Asymmetric catalysis90–95%High
Enzymatic resolution>99%Moderate

Purification and Characterization

Purification :

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).

  • Recrystallization : From EtOAc/hexane (1:3) yields white crystals (mp 60–63°C).

Analytical Data :

TechniqueKey Findings
HPLCPurity >98% (C18 column, MeCN/H₂O 70:30)
¹H NMRδ 1.38 (s, Boc CH₃), 4.21 (m, NH), 7.32 (m, Ph)
HRMS[M+H]⁺ calc. 491.652, found 491.650

Industrial-Scale Considerations

  • Solvent selection : Dichloromethane (DCM) is avoided due to toxicity; substituted with 2-MeTHF.

  • Catalyst recycling : Jacobsen’s catalyst is recovered via nanofiltration (85% recovery).

Cost Analysis :

ComponentCost Contribution
Chiral catalyst40%
Sulfonyl chloride30%
Boc₂O15%

Emerging Methodologies

  • Flow chemistry : Continuous sulfonylation reduces reaction time from 12 hr to 30 min.

  • Biocatalytic routes : Engineered transaminases synthesize the amino alcohol backbone with 95% ee .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high stereochemical purity?

  • Methodology :

  • Chiral Center Control : Use enantioselective catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to ensure (2S,3R) configuration. Evidence from similar carbamates indicates that chiral auxiliaries like tert-butyl carbamate groups aid in stereochemical retention during sulfonamide coupling .
  • Protecting Group Strategy : The tert-butyl carbamate (Boc) group protects the amine during sulfonylation. Deprotection requires acidic conditions (e.g., TFA), which must be optimized to avoid racemization .
  • Stepwise Synthesis : Sequential coupling of the phenylsulfonamide and Boc-protected amino alcohol moieties under inert atmosphere minimizes side reactions .
    • Data Table :
StepKey ParametersYield (%)Purity (HPLC)
Boc ProtectionDCM, DIEA, 0°C8598%
SulfonylationDMF, HATU, RT7295%
DeprotectionTFA/DCM (1:3)9097%

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodology :

  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., Acta Crystallographica data for analogous compounds ).
  • NMR Spectroscopy : 1^1H/13^13C NMR confirms regiochemistry (e.g., coupling constants for hydroxy and amino groups ).
  • HPLC-MS : Quantifies purity and detects diastereomeric impurities using chiral columns (C18, isocratic elution) .
    • Data Table :
TechniqueKey Peaks/ParametersReference
1^1H NMRδ 1.4 (Boc CH3_3), δ 7.2-7.4 (aromatic H)
Chiral HPLCRetention time: 12.3 min (major isomer)

Advanced Research Questions

Q. How can contradictions in biological activity data between stereoisomers be systematically resolved?

  • Methodology :

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure affinity differences between (2S,3R) and (2R,3S) isomers for target enzymes .
  • Molecular Dynamics (MD) Simulations : Model interactions of each isomer with active sites (e.g., sulfonamide binding to proteases ).
  • In Vivo Pharmacokinetics : Compare metabolic stability in liver microsomes to identify isomer-specific degradation .
    • Data Table :
IsomerIC50_{50} (nM)Binding Energy (kcal/mol)Half-life (h)
(2S,3R)12 ± 2-9.84.5
(2R,3S)230 ± 15-6.21.2

Q. What computational strategies optimize reaction pathways for scale-up synthesis?

  • Methodology :

  • Reaction Path Search (RPS) : Use density functional theory (DFT) to identify low-energy intermediates and transition states (e.g., tert-butyl group stabilization ).
  • Machine Learning (ML) : Train models on existing reaction data (e.g., solvent effects on sulfonamide coupling yields ).
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent polarity, and catalyst loading .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Temperature25–30°C±5%
SolventDMF > THF+15%
Catalyst (HATU)1.2 eq+20%

Q. How does the sulfonamide moiety influence bioactivity compared to analogues?

  • Methodology :

  • SAR Studies : Synthesize derivatives with modified sulfonamides (e.g., nitro vs. amino groups) and test against inflammatory targets .
  • Crystallographic Analysis : Compare hydrogen-bonding patterns in enzyme co-crystals (e.g., 4-amino vs. 4-nitro substituents ).
    • Data Table :
DerivativeTarget Enzyme Inhibition (%)LogP
4-Amino92 ± 32.1
4-Nitro45 ± 73.8

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